molecular formula C11H16N2O B12983257 1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol

1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol

Cat. No.: B12983257
M. Wt: 192.26 g/mol
InChI Key: KWWFBYFSJZFZFV-UHFFFAOYSA-N
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Description

1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol is a heterocyclic compound that features a cyclobutane ring substituted with a hydroxyl group and a pyridin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyridin-2-ylmethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to modify the pyridin-2-ylmethylamino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyridin-2-ylmethylamino group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

    1-(((Pyridin-2-ylmethyl)amino)methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of cyclobutane.

    Methyltetrazine-amine hydrochloride: Contains a pyridin-2-ylmethylamino group but with a different core structure.

Uniqueness: 1-(((Pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[(pyridin-2-ylmethylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H16N2O/c14-11(5-3-6-11)9-12-8-10-4-1-2-7-13-10/h1-2,4,7,12,14H,3,5-6,8-9H2

InChI Key

KWWFBYFSJZFZFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNCC2=CC=CC=N2)O

Origin of Product

United States

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